molecular formula C11H11BrO3 B8229008 3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester

3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester

Cat. No.: B8229008
M. Wt: 271.11 g/mol
InChI Key: BJDDIKXYHDVBKS-GQCTYLIASA-N
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Description

3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a bromine atom, a hydroxyl group, and an acrylic acid ethyl ester moiety, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester typically involves the esterification of 3-Bromo-4-hydroxybenzeneacrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with the reaction being conducted in large reactors under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The ester functional group also contributes to its biological activity by facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-hydroxybenzeneacrylic acid ethyl ester is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows it to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7,13H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDIKXYHDVBKS-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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